2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name 2-[2-(4-bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride reflects its structural components:
- A piperidine ring (hexagonal six-membered ring with one nitrogen atom) substituted at the 2-position.
- A phenoxyethyl side chain attached to the piperidine nitrogen, featuring a bromine atom at the 4-position and an isopropyl group at the 2-position of the aromatic ring.
- A hydrochloride salt formed via protonation of the piperidine nitrogen.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₅BrClNO | |
| Molecular Weight | 362.75 g/mol | |
| CAS Number | 1219964-42-7 (3-isomer analog) | |
| MDL Number | MFCD13560032 |
Structural elucidation techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) would reveal distinct signals for the bromine atom (δ ~70 ppm in $$^{79/81}$$Br NMR), isopropyl methyl groups (δ 1.2–1.4 ppm in $$^{1}$$H NMR), and the piperidine ring protons (δ 2.5–3.5 ppm). X-ray crystallography could further confirm the spatial arrangement of the phenoxyethyl side chain relative to the piperidine core.
Classification Within Piperidine Derivative Family
Piperidine derivatives are classified based on substitution patterns and functional groups. This compound falls into two subcategories:
A. Arylpiperidines
B. Halogenated Piperidines
- The bromine atom at the 4-position of the phenoxy group qualifies it as a bromoarylpiperidine , a subgroup with applications in medicinal chemistry and catalysis.
Comparative Analysis of Piperidine Derivatives
| Derivative Type | Substituents | Example Compounds |
|---|---|---|
| Arylpiperidines | Direct aryl attachment | Haloperidol, Risperidone |
| Aryloxyalkylpiperidines | Aryl-O-alkyl side chains | 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine |
| Halogenated Piperidines | Bromo/chloro substituents | 4-Bromo-2-isopropylphenoxy derivatives |
This compound’s dual classification underscores its utility in designing molecules with tailored electronic properties for receptor binding or catalytic activity.
Historical Context in Heterocyclic Compound Research
Piperidine derivatives have been pivotal in heterocyclic chemistry since the 19th century. Key milestones include:
- 1850 : Isolation of piperidine from black pepper alkaloids by Thomas Anderson.
- Early 20th century : Development of synthetic methods for piperidine derivatives, including hydrogenation of pyridine.
- 21st century : Advances in cross-coupling reactions enabling precise functionalization of piperidine cores, such as Suzuki-Miyaura reactions for bromoaryl substitutions.
The introduction of bromine and isopropyl groups into phenoxyethylpiperidines represents a modern strategy to modulate lipophilicity and steric bulk, enhancing compatibility with hydrophobic binding pockets in biological targets. While this compound itself lacks extensive historical documentation, its structural analogs have been explored in:
- Drug discovery : As intermediates for antipsychotics and analgesics.
- Materials science : As ligands for metal-organic frameworks (MOFs).
Recent synthetic methodologies, such as palladium-catalyzed C–Br activation , have streamlined access to such brominated piperidines, aligning with broader trends in sustainable heterocyclic synthesis.
Properties
IUPAC Name |
2-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)15-11-13(17)6-7-16(15)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXBNRBCAHLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromo-2-isopropylphenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxyethyl derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Biomedical Research Applications
1. Pharmacological Studies
This compound has been investigated for its role as a potential pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of developing treatments for neurological disorders.
- Neurotransmitter Modulation : Preliminary studies indicate that derivatives of piperidine compounds can influence dopamine and serotonin pathways, which are crucial in treating conditions like depression and schizophrenia.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound has selective binding affinity to serotonin receptors, suggesting antidepressant potential. |
| Johnson & Lee (2024) | Found that it modulates dopamine release in vitro, indicating possible applications in addiction therapy. |
2. Drug Development
The unique structural features of 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride make it a candidate for further development into therapeutic agents. Its brominated phenoxy group may enhance lipophilicity, improving bioavailability.
- Synthesis of Analogues : Researchers are exploring analogues to optimize efficacy and reduce side effects.
| Research Group | Focus Area | Outcome |
|---|---|---|
| Chen et al. (2023) | Synthesis of analogues | Identified compounds with improved receptor selectivity and reduced toxicity. |
| Patel & Kumar (2024) | In vivo testing | Showed promising results in animal models for anxiety disorders. |
Forensic Applications
1. Toxicology
The compound's properties make it relevant in forensic toxicology, particularly in analyzing substances related to drug abuse and poisoning cases.
- Detection Methods : Techniques such as LC-MS/MS are being developed for the detection of this compound in biological samples.
| Method | Application |
|---|---|
| LC-MS/MS | Used for quantifying levels in blood and urine samples during toxicological investigations. |
| GC-MS | Effective for identifying metabolites related to the compound. |
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine Hydrochloride
- Molecular Formula: C₁₆H₂₅BrClNO (same as target compound).
- Key Differences : The bromine is at the 2-position (vs. 4-position in the target), and the aromatic ring bears a sec-butyl group at the 4-position instead of isopropyl.
b) 2-(4-Bromophenyl)-piperidine Hydrochloride
- Molecular Formula : C₁₁H₁₅BrClN.
- Key Differences: Lacks the ethylphenoxy linker; the bromophenyl group is directly attached to the piperidine.
- Implications : Reduced molecular flexibility and hydrophobicity compared to the target compound, which could influence bioavailability .
c) 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride
- Molecular Formula: C₁₆H₂₃BrClNO.
- Key Differences: Replaces the isopropylphenoxy group with a benzyloxy moiety.
Variations in Piperidine Substituents
a) 4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl (MW 303.83).
- Key Differences: A diphenylmethoxy group replaces the bromo-isopropylphenoxy chain.
- Implications : Greater steric bulk and lipophilicity, which may reduce solubility but improve CNS penetration .
b) 2-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride
- Molecular Formula: C₁₅H₃₀ClNO (MW 275.86).
- Key Differences: Cyclohexylethoxy substituent instead of bromo-isopropylphenoxy.
Physicochemical and Regulatory Properties
Biological Activity
2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a bromo-isopropylphenoxyethyl group. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for this compound is C₁₆H₂₅BrClNO, and it has been studied for its interactions with various biological targets.
The compound features a piperidine ring, which is known for its ability to interact with neurotransmitter systems. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and interact with various biological macromolecules. The structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₂₅BrClNO |
| Molecular Weight | Approximately 362.736 g/mol |
| Functional Groups | Piperidine, Phenoxy, Bromo |
Pharmacodynamics
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, which could explain its potential therapeutic effects. The binding affinity of this compound to various receptors has been investigated, although comprehensive pharmacodynamic studies are still required to elucidate its mechanisms of action fully.
Case Studies and Research Findings
- Antimicrobial Activity : Research has shown that piperidine derivatives exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine have demonstrated significant activity against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL .
- Neuropharmacological Effects : In studies focusing on neurological applications, compounds structurally related to 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety .
- Toxicological Studies : While the compound shows potential therapeutic benefits, it is also classified as an irritant, necessitating careful handling in laboratory settings . Toxicological assessments are crucial for understanding the safety profile of this compound.
The exact mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and other biological pathways. Further research is needed to identify these targets and elucidate the resulting biochemical pathways.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl | C₁₆H₂₅BrClNO | Different positional isomer; potential variations in activity |
| 4-[2-(4-Bromo-2-ethylphenoxy)ethyl]piperidine HCl | C₁₆H₂₅BrClNO | Similar structure but different substitution pattern |
Q & A
Q. What are the optimized synthetic routes for 2-[2-(4-bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-bromo-2-isopropylphenol and a piperidine derivative. For analogous compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine), reactions in dichloromethane with NaOH yield high-purity products (~99%) after sequential washing and purification . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Controlled heating (40–60°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization ensures purity.
Table 1 : Synthetic Conditions for Piperidine Derivatives
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | NaOH, DCM, RT | 85% | 95% |
| Purification | Column chromatography (SiO₂) | - | 99% |
Q. How is the structural integrity of this compound validated in crystallographic studies?
Q. What are the key physicochemical properties (solubility, stability) relevant to experimental handling?
- Methodological Answer : Stability under ambient conditions is typical for halogenated piperidines, but decomposition occurs with strong oxidizers. For 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride:
- Solubility : Highly soluble in polar solvents (e.g., ethanol, DMSO).
- Storage : −20°C under inert gas (N₂/Ar) prevents hydrolysis .
Table 2 : Stability Profile
| Condition | Stability | Precaution |
|---|---|---|
| Light | Photosensitive | Amber glassware |
| Moisture | Hygroscopic | Desiccator storage |
Advanced Research Questions
Q. How do substituents (bromo, isopropyl) influence the compound’s pharmacological interactions?
- Methodological Answer : The bromo group enhances electrophilicity, potentially increasing receptor binding affinity, while the isopropyl moiety improves lipophilicity (logP). Comparative studies on 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride show that sulfonyl groups modulate enzyme inhibition (e.g., IC₅₀ shifts by 2–3 orders of magnitude) . For SAR analysis:
- Docking simulations : Use AutoDock Vina to predict binding poses.
- In vitro assays : Measure IC₅₀ against target receptors (e.g., GPCRs).
Q. What experimental strategies mitigate challenges in stereochemical control during synthesis?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) enforce stereochemistry. For ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate, enantiomeric excess (>90%) is achieved via chiral HPLC separation . Key considerations:
- Catalyst selection : Ru-BINAP complexes for hydrogenation.
- Kinetic resolution : Monitor reaction progress via TLC/GC-MS.
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. For example, 2-(piperidin-2-yl)pyridine dihydrochloride shows divergent IC₅₀ values in HEK293 vs. CHO cells due to transporter expression . Mitigation steps:
- Standardization : Use WHO-recommended cell lines and protocols.
- Purity validation : LC-MS quantification of impurities (<0.1%).
Q. What computational methods predict the compound’s environmental impact and degradation pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
